Introduction: The Significance of Saturated Heterocycles in Modern Chemistry
Introduction: The Significance of Saturated Heterocycles in Modern Chemistry
An In-depth Technical Guide to (4-Ethoxyoxan-4-yl)methanol: Structure, Properties, and Synthetic Strategies
In the landscape of medicinal chemistry and materials science, saturated heterocyclic scaffolds are of paramount importance. Among these, the tetrahydropyran (oxane) ring system is a privileged motif, frequently incorporated into molecules to enhance physicochemical properties such as aqueous solubility, metabolic stability, and cell permeability. Its ability to act as a bioisosteric replacement for less favorable groups and its capacity to engage in hydrogen bonding make it a valuable component in rational drug design.[1][2]
This guide focuses on a specific, functionalized derivative: (4-Ethoxyoxan-4-yl)methanol . This molecule features a quaternary carbon at the 4-position, decorated with both an ethoxy group and a hydroxymethyl group. This unique arrangement provides a synthetically versatile building block with a defined three-dimensional structure, offering significant potential for the development of novel chemical entities in drug discovery and fine chemical synthesis. As a senior application scientist, this document serves to consolidate the known information on this compound and to propose a robust, scientifically-grounded pathway for its synthesis and characterization, providing researchers with the foundational knowledge required for its application.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical compound is the bedrock of reproducible science. (4-Ethoxyoxan-4-yl)methanol is defined by its unique covalent assembly, which dictates its physical and chemical behavior.
The core structure consists of a six-membered tetrahydropyran ring. The key feature is the C4 position, a quaternary center bonded to the ring oxygen's adjacent carbons, an ethoxy group (-OCH₂CH₃), and a hydroxymethyl group (-CH₂OH). This substitution pattern prevents chair-flipping conformational changes from altering the relative orientation of the key functional groups, making it a rigid and predictable scaffold.
Table 1: Chemical Identifiers for (4-Ethoxyoxan-4-yl)methanol
| Identifier | Value | Source |
| IUPAC Name | (4-Ethoxyoxan-4-yl)methanol | N/A |
| Molecular Formula | C₈H₁₆O₃ | [3][4] |
| Molecular Weight | 160.21 g/mol | [4] |
| Monoisotopic Mass | 160.10994 Da | [3] |
| Canonical SMILES | CCOC1(CCOCC1)CO | [3] |
| InChI | InChI=1S/C₈H₁₆O₃/c1-2-11-8(7-9)3-5-10-6-4-8/h9H,2-7H₂-1H₃ | [3] |
| InChIKey | MNNGHDUHNRDUOG-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Quantitative data on the physicochemical properties of (4-Ethoxyoxan-4-yl)methanol are not extensively published. The available information, primarily from chemical suppliers and computational predictions, is summarized below. These properties are crucial for predicting the compound's behavior in various solvents and biological systems.
Table 2: Predicted and Reported Physicochemical Properties
| Property | Value | Type | Source |
| XlogP3 | 0.0 | Predicted | [3] |
| Purity | ≥ 95% | Reported (Commercial) | [4] |
| Hydrogen Bond Donors | 1 | Calculated | N/A |
| Hydrogen Bond Acceptors | 3 | Calculated | N/A |
| Rotatable Bonds | 3 | Calculated | N/A |
The predicted octanol-water partition coefficient (XlogP) of 0.0 suggests a balanced hydrophilic and lipophilic character, a desirable trait for drug candidates aiming for good oral bioavailability. The presence of a hydroxyl group (a hydrogen bond donor) and three oxygen atoms (hydrogen bond acceptors) indicates a high potential for interacting with biological targets and contributing to aqueous solubility.
Proposed Synthesis Pathway and Experimental Protocol
While (4-Ethoxyoxan-4-yl)methanol is commercially available, a robust de novo synthesis is essential for creating derivatives and for large-scale production. No specific synthesis is documented in peer-reviewed literature for this exact molecule. Therefore, a plausible and logical multi-step synthetic route is proposed below, starting from the readily available tetrahydropyran-4-one . This pathway is designed based on well-established, high-yielding chemical transformations.
The core strategy involves two key transformations at the C4 position: the introduction of a hydroxymethyl group and the formation of an ether linkage. A retrosynthetic analysis suggests that the target molecule can be obtained by the reduction of an ester, specifically an ester of 4-ethoxyoxane-4-carboxylic acid.
Caption: Proposed multi-step synthesis of (4-Ethoxyoxan-4-yl)methanol.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Hydroxyoxane-4-carbonitrile
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Causality: This step introduces a carbon unit (the nitrile) at the C4 position, which will ultimately become the hydroxymethyl group. The cyanohydrin formation is a classic and reliable method for adding a single carbon to a ketone. Using potassium cyanide with acetic acid generates HCN in situ under controlled conditions.
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Methodology:
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To a stirred solution of tetrahydropyran-4-one (1.0 eq) in ethanol at 0 °C, add a solution of potassium cyanide (1.2 eq) in water.
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Slowly add glacial acetic acid (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.
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Step 2: Synthesis of 4-Ethoxyoxane-4-carbonitrile
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Causality: The Williamson ether synthesis is a robust method for forming ethers. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the tertiary alcohol of the cyanohydrin to form an alkoxide. This nucleophilic alkoxide then displaces the iodide from ethyl iodide in an Sₙ2 reaction to form the desired ethoxy ether.
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Methodology:
-
Dissolve 4-hydroxyoxane-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Stir the mixture at 0 °C for 30 minutes, then add ethyl iodide (1.3 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
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Extract the product with diethyl ether, dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
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Step 3: Synthesis of 4-Ethoxyoxane-4-carboxylic acid
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Causality: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The harsh conditions (strong acid and heat) are necessary to drive the complete hydrolysis of the relatively stable nitrile group.
-
Methodology:
-
Suspend 4-ethoxyoxane-4-carbonitrile (1.0 eq) in a concentrated aqueous solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours.
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Cool the reaction mixture to room temperature. Adjust the pH to ~2-3 with a saturated sodium hydroxide solution.
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Extract the carboxylic acid product with dichloromethane.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the target acid.
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Step 4: Synthesis of (4-Ethoxyoxan-4-yl)methanol
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Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols. It is chosen for its high reactivity and efficiency in this transformation. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
-
Methodology:
-
Under an inert atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of 4-ethoxyoxane-4-carboxylic acid (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing with THF.
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Concentrate the filtrate under reduced pressure and purify the resulting oil by silica gel chromatography to afford pure (4-Ethoxyoxan-4-yl)methanol.
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Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A multi-technique approach is required for unambiguous structure elucidation.
Caption: Standard analytical workflow for structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a triplet and a quartet characteristic of the ethoxy group, multiple multiplets in the aliphatic region for the eight tetrahydropyran ring protons, a singlet for the -CH₂OH protons, and a broad singlet for the -OH proton (which may exchange with D₂O).
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¹³C NMR: Key signals would confirm the carbon skeleton, including the quaternary carbon (C-O), the methylene of the hydroxymethyl group, the carbons of the ethoxy group, and the carbons of the tetrahydropyran ring.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which should match the calculated exact mass of C₈H₁₆O₃.[3]
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Infrared (IR) Spectroscopy: The IR spectrum should show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol. A strong C-O stretching band around 1050-1150 cm⁻¹ for the ether and alcohol functionalities would also be expected.
Potential Applications in Drug Discovery
The true value of a building block like (4-Ethoxyoxan-4-yl)methanol lies in its potential applications. While specific uses are not yet documented, its structural features are highly relevant to modern medicinal chemistry.
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Scaffold for Library Synthesis: The primary alcohol serves as a key synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, amines, or halides, allowing for the rapid generation of a diverse library of compounds for high-throughput screening.
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Improving Physicochemical Properties: The tetrahydropyran ring is often used to replace aromatic rings or lipophilic aliphatic groups to improve a drug candidate's metabolic stability and solubility.[2][5] The inclusion of the polar ether and alcohol functionalities further enhances the hydrophilic character of this scaffold.
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Bioisosteric Replacement: The geminal ethoxy and hydroxymethyl groups offer a unique three-dimensional arrangement that could mimic other functional groups or bind to specific pockets in a protein target. It can be considered a more rigid and polar alternative to structures like a gem-dimethyl group or a t-butyl group. The utility of related cyclic ethers, like oxetanes, in improving drug properties is well-documented, suggesting similar benefits could be derived from this oxane-based scaffold.[5][6]
Safety and Handling
No specific toxicological data for (4-Ethoxyoxan-4-yl)methanol is available. Therefore, it must be handled with the standard precautions applied to new chemical entities. Based on analogous structures containing alcohol and ether functionalities, the following should be considered:
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GHS Hazards (Inferred): Potential for skin irritation, serious eye irritation, and respiratory irritation.[7]
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Handling Recommendations:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Conclusion
(4-Ethoxyoxan-4-yl)methanol represents a promising yet underexplored chemical building block. Its structure, combining the favorable tetrahydropyran core with orthogonal functional handles, makes it an attractive tool for chemists, particularly in the pharmaceutical industry. The proposed synthetic pathway provides a logical and achievable route for its preparation, enabling further investigation into its properties and applications. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, molecules like (4-Ethoxyoxan-4-yl)methanol are poised to play a significant role in the development of the next generation of therapeutics.
References
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PubChemLite. (4-ethoxyoxan-4-yl)methanol (C8H16O3). Available from: [Link].
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Fisher Scientific. (4-Thien-2-yltetrahydropyran-4-yl)methanol, 97%, Thermo Scientific. Available from: [Link].
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PubChem. (Oxan-4-yl)methanol | C6H12O2. Available from: [Link].
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Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link].
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Wessjohann, L. A., et al. (2003). Recent advances in oxetane synthesis. Chemical Reviews. Available from: [Link].
- Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
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Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link].
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